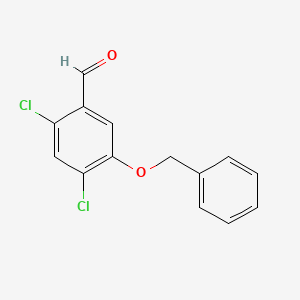![molecular formula C15H19N3 B13966171 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidinylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the pyrrolidinylphenyl group. The reaction conditions often involve the use of polar organic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazole ring.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for various biological targets.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the pyrrolidinylphenyl group.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring and have various biological activities.
Uniqueness
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidinylphenyl group. This combination can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H19N3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(4-pyrrolidin-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3/c1-10-15(11(2)18-17-10)13-7-5-12(6-8-13)14-4-3-9-16-14/h5-8,14,16H,3-4,9H2,1-2H3,(H,17,18) |
Clave InChI |
VZTGEIYSLWCCMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[(5-amino-2,4-dimethoxyphenyl)sulfonyl]-, hydrogen sulfate (ester)](/img/structure/B13966093.png)



![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)

![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)






